Bis-PEG10-NHS ester

Description

The exact mass of the compound this compound is 752.32151281 g/mol and the complexity rating of the compound is 935. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

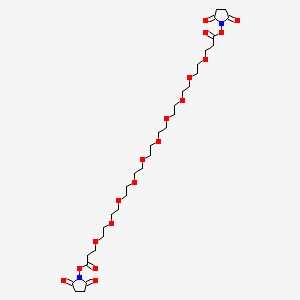

Structure

2D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52N2O18/c35-27-1-2-28(36)33(27)51-31(39)5-7-41-9-11-43-13-15-45-17-19-47-21-23-49-25-26-50-24-22-48-20-18-46-16-14-44-12-10-42-8-6-32(40)52-34-29(37)3-4-30(34)38/h1-26H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWCKFVMHVUBCKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52N2O18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701111851 | |

| Record name | 4,7,10,13,16,19,22,25,28,31-Decaoxatetratriacontanedioic acid, 1,34-bis(2,5-dioxo-1-pyrrolidinyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701111851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

752.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2221949-02-4 | |

| Record name | 4,7,10,13,16,19,22,25,28,31-Decaoxatetratriacontanedioic acid, 1,34-bis(2,5-dioxo-1-pyrrolidinyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2221949-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10,13,16,19,22,25,28,31-Decaoxatetratriacontanedioic acid, 1,34-bis(2,5-dioxo-1-pyrrolidinyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701111851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Bis-PEG10-NHS ester mechanism of action

An In-depth Technical Guide to the Mechanism and Application of Bis-PEG10-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a homobifunctional, amine-reactive crosslinking reagent widely utilized in bioconjugation, drug delivery, and proteomics. It is composed of two N-hydroxysuccinimide (NHS) ester functional groups at either end of a hydrophilic, 10-unit polyethylene glycol (PEG) spacer. This structure enables the covalent, irreversible crosslinking of molecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides.[1][2]

The PEG10 spacer arm confers significant advantages, including increased water solubility of the reagent and the resulting conjugate, a reduction in the potential for aggregation, and decreased immunogenicity.[3][4] Unlike heterogeneous PEG reagents, this compound is a homogeneous compound with a defined molecular weight and spacer length, which provides high precision for applications such as antibody-drug conjugate (ADC) and proteolysis-targeting chimera (PROTAC) development.[1] This guide provides a detailed overview of the core mechanism of action, experimental protocols, and key quantitative data associated with the use of this compound.

Core Mechanism of Action

The utility of this compound is derived from the specific and efficient reaction of its terminal NHS ester groups with primary amines.

Amine-Reactive NHS Ester Chemistry

The fundamental reaction is a nucleophilic acyl substitution. A primary amine (-NH₂), present at the N-terminus of proteins and on the side chain of lysine residues, acts as a nucleophile. It attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable, covalent amide bond. This reaction releases N-hydroxysuccinimide (NHS) as a byproduct.

The reaction is highly pH-dependent. The optimal pH range for this conjugation is between 7.2 and 8.5. Below this range, primary amines are increasingly protonated (-NH₃⁺), which renders them non-nucleophilic and unreactive. Above this range, the rate of hydrolysis of the NHS ester, where water acts as the nucleophile, increases dramatically. This competing hydrolysis reaction is the primary cause of reduced conjugation efficiency and must be carefully managed.

The Role of the PEG10 Linker

The polyethylene glycol (PEG) spacer is not merely a linker; it is a critical component that modifies the physicochemical properties of the conjugate. The key benefits include:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain increases the solubility of both the crosslinker and the final conjugate in aqueous buffers, which is particularly useful for hydrophobic molecules.

-

Reduced Steric Hindrance: The long, flexible PEG10 spacer minimizes steric hindrance, allowing the terminal NHS esters to efficiently access target amine groups on macromolecules.

-

Decreased Immunogenicity: PEGylation can "mask" antigenic sites on a protein, reducing the likelihood of an immune response against the conjugate.

-

Improved Pharmacokinetics: By increasing the hydrodynamic size of a molecule, PEGylation can reduce renal clearance, leading to a longer circulation half-life in vivo.

Quantitative Data

The efficiency and stability of the conjugation reaction are critical for reproducible results. The primary competing reaction, hydrolysis, is highly dependent on pH and temperature.

Table 1: Stability of NHS Esters in Aqueous Solution

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4-5 hours |

| 7.0 | Room Temp | ~7 hours |

| 8.0 | 4 | 1 hour |

| 8.6 | 4 | 10 minutes |

| 9.0 | Room Temp | Minutes |

Data compiled from multiple sources.

Table 2: Typical Reaction Parameters for Protein Crosslinking

| Parameter | Recommended Value | Notes |

| Molar Excess of Reagent | 10- to 50-fold over protein | Dilute protein solutions require a higher molar excess to achieve sufficient labeling. |

| Protein Concentration | 1-10 mg/mL | Higher concentrations generally lead to more efficient conjugation. |

| pH | 7.2 - 8.5 | Optimal balance between amine reactivity and NHS ester hydrolysis. The optimal pH is often cited as 8.3-8.5. |

| Incubation Time | 30-60 minutes at Room Temp; 2 hours at 4°C | Longer times may be needed for less concentrated solutions, but this also increases hydrolysis. |

| Quenching Reagent | 20-50 mM Tris or Glycine | Added to consume unreacted NHS ester and terminate the reaction. |

Visualized Mechanisms and Workflows

Diagrams created with Graphviz to illustrate key processes.

Caption: Reaction mechanism of this compound with primary amines.

Caption: General experimental workflow for protein crosslinking.

Experimental Protocols

This section provides a detailed, generalized protocol for crosslinking proteins using this compound. Optimization is often necessary for specific applications.

Materials and Reagents

-

This compound: Stored at -20°C with desiccant. Equilibrate vial to room temperature before opening to prevent moisture condensation.

-

Protein Sample: Purified protein(s) at a concentration of 1-10 mg/mL.

-

Reaction Buffer: Amine-free buffer, pH 7.2-8.5. Examples include phosphate-buffered saline (PBS) or HEPES buffer. Avoid buffers containing Tris or glycine.

-

Organic Solvent: Anhydrous (dry) dimethylsulfoxide (DMSO) or dimethylformamide (DMF).

-

Quenching Buffer: 1M Tris-HCl or 1M glycine, pH ~7.5.

-

Purification System: Desalting column (e.g., Zeba™) or dialysis cassettes for buffer exchange and removal of excess reagent.

Step-by-Step Crosslinking Procedure

-

Buffer Exchange (if necessary): Ensure the protein sample is in an appropriate amine-free reaction buffer (e.g., PBS, pH 7.4). If the protein is in a buffer containing primary amines like Tris, it must be exchanged via dialysis or a desalting column.

-

Prepare Crosslinker Stock Solution: Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). Do not prepare aqueous stock solutions for storage as the NHS ester will hydrolyze.

-

Initiate the Reaction:

-

Calculate the volume of the crosslinker stock solution needed to achieve the desired molar excess (typically 10-50 fold) over the protein.

-

Add the calculated volume of the crosslinker solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume to prevent protein denaturation.

-

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. The lower temperature is often preferred to slow the rate of hydrolysis and better control the reaction.

-

Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1M Tris per 1 mL of reaction volume). Incubate for an additional 15 minutes at room temperature. This step ensures that any unreacted NHS ester is deactivated.

-

Purify the Conjugate: Remove excess crosslinker and reaction byproducts (NHS, hydrolyzed reagent) from the crosslinked protein sample. This is most commonly achieved using a desalting column for rapid cleanup or dialysis for larger volumes.

-

Analysis and Storage:

-

Analyze the crosslinking results using methods such as SDS-PAGE (to observe shifts in molecular weight), mass spectrometry, or HPLC.

-

Store the purified, crosslinked protein under conditions optimal for the native protein.

-

References

An In-depth Technical Guide to Bis-PEG10-NHS Ester: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Bis-PEG10-NHS ester, a homobifunctional crosslinking agent. It details its chemical and physical properties, reaction mechanisms, and established protocols for its use in bioconjugation and other advanced applications.

Core Properties and Structure

This compound is a chemical tool widely used in drug research and development as a crosslinker or coupling agent.[1] It consists of a central hydrophilic polyethylene glycol (PEG) spacer of ten repeating units, flanked on both ends by N-hydroxysuccinimide (NHS) ester functional groups. This symmetric structure allows for the covalent conjugation between two amine-containing molecules, forming stable amide bonds.[2][3]

The integrated PEG linker is a key feature, enhancing the water solubility of the reagent and the resulting conjugate molecule.[2][4] This property helps to reduce the tendency of bioconjugates to aggregate during storage and can decrease the immunogenic response to the spacer itself. Unlike heterogeneous PEG reagents, this compound is a homogeneous compound with a defined molecular weight and spacer arm length, which affords greater precision in crosslinking applications.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Properties

The quantitative properties of this compound are summarized below, providing essential data for experimental design and execution.

| Property | Value | References |

| Molecular Weight (MW) | 752.76 g/mol ; 752.8 g/mol | |

| Chemical Formula | C₃₂H₅₂N₂O₁₈ | |

| CAS Number | 2221949-02-4 | |

| Purity | ≥95% or ≥98% | |

| Appearance | Colorless to off-white oil or low melting point solid | |

| Storage | Store at -20°C with desiccant, protect from moisture | |

| Solubility | Soluble in organic solvents (DMSO, DMF, DCM); hydrophilic PEG spacer enhances aqueous solubility |

Reactivity and Mechanism of Action

This compound is a homobifunctional crosslinker, meaning its two reactive ends are identical. The N-hydroxysuccinimide (NHS) esters are highly reactive towards primary amines (–NH₂), which are commonly found on the N-terminus of proteins and on the side chain of lysine residues.

The reaction occurs readily at a pH range of 7-9, where the primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This addition-elimination reaction results in the formation of a stable, covalent amide bond and the release of NHS as a byproduct. The primary competing reaction is the hydrolysis of the NHS ester, which also increases at higher pH levels and is more significant in dilute protein solutions.

Caption: Reaction of this compound with a primary amine.

Key Applications

The unique properties of this compound make it a versatile tool in biotechnology and drug development.

-

Bioconjugation and Crosslinking: It is frequently used to link proteins, peptides, or amine-modified oligonucleotides together. This is valuable for studying protein-protein interactions, creating antibody-oligonucleotide conjugates, and analyzing protein 3-D structures.

-

Antibody-Drug Conjugates (ADCs): The linker can be used in the synthesis of ADCs, where a cytotoxic drug is attached to a monoclonal antibody. The PEG spacer enhances the solubility and stability of the final ADC construct.

-

PROTAC Development: this compound serves as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.

-

Surface Modification: The reagent can be used to modify surfaces that have been functionalized with primary amines, PEGylating them to improve biocompatibility or to attach other biomolecules.

Experimental Protocols

Successful use of this compound requires careful attention to reaction conditions to maximize conjugation efficiency while minimizing hydrolysis.

General Protein-Protein Crosslinking Protocol

This protocol provides a general workflow for crosslinking proteins in solution. Optimal reagent concentrations and reaction times should be determined empirically for each specific application.

Materials:

-

Conjugation Buffer: Amine-free buffer, such as Phosphate-Buffered Saline (PBS), at pH 7-8.

-

Crosslinker Stock Solution: 250 mM this compound in anhydrous dimethylsulfoxide (DMSO). This solution should be prepared immediately before use.

-

Quenching Buffer: 1 M Tris or Glycine, pH 7.5.

Procedure:

-

Prepare Protein Solution: Dissolve the protein(s) in the Conjugation Buffer at a concentration of approximately 0.1 mM (e.g., 5 mg/mL for a 50 kDa protein).

-

Prepare Crosslinker Stock: As this compound can be a viscous liquid or low-melting solid, it is difficult to weigh accurately. It is recommended to dissolve a pre-weighed amount (e.g., 100 mg) in the appropriate volume of anhydrous DMSO to make a stock solution (e.g., 250 mM). Minimize exposure to moisture.

-

Initiate Crosslinking: Add the Crosslinker Stock Solution to the protein solution to achieve a final concentration of 1 mM (a 10-fold molar excess for a 0.1 mM protein solution). Mix thoroughly but gently.

-

Incubate: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.

-

Quench Reaction: Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature. This step neutralizes any unreacted NHS ester.

-

Purification: Remove excess, unreacted crosslinker and byproducts using a desalting column or dialysis against an appropriate buffer.

Caption: Workflow for a typical protein crosslinking experiment.

Protocol for Cell Surface Crosslinking

This protocol is designed for crosslinking proteins on the surface of either suspended or adherent cells.

Materials:

-

Wash Buffer: Ice-cold PBS, pH 8.

-

Crosslinker Stock Solution: 250 mM this compound in anhydrous DMSO.

-

Quench Solution: 1 M Tris, pH 7.5.

Procedure:

-

Cell Preparation: Wash cells three times with ice-cold PBS (pH 8) to completely remove any amine-containing culture media and serum proteins.

-

Resuspend Cells: For suspension cells, resuspend the cell pellet in PBS (pH 8) to a concentration of ~25 x 10⁶ cells/mL. For adherent cells, use a sufficient volume of PBS to cover the cell monolayer.

-

Add Crosslinker: Add the Crosslinker Stock Solution to the cell suspension to a final concentration of 1-5 mM.

-

Incubate: Incubate the mixture for 30 minutes. To minimize the internalization of the crosslinker by active cellular processes, this incubation should be performed at 4°C or on ice.

-

Quench Reaction: Add Quench Solution to a final concentration of 10-20 mM and incubate for 10-15 minutes to stop the reaction.

-

Post-Quench Processing: The cells can now be washed and processed for subsequent analysis, such as lysis for immunoprecipitation or western blotting.

References

The Architect's Toolkit: A Technical Guide to PEGylated Crosslinkers in Modern Drug Development

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of advanced therapeutics and biomaterials, the ability to precisely link molecules is paramount. PEGylated crosslinkers have emerged as indispensable tools, offering a versatile and powerful approach to bioconjugation, drug delivery, and the engineering of complex biological scaffolds. This in-depth technical guide provides a comprehensive overview of the core principles, applications, and methodologies surrounding PEGylated crosslinkers, designed to equip researchers with the knowledge to effectively harness their potential.

The Core of the Matter: Understanding PEGylated Crosslinkers

Poly(ethylene glycol), or PEG, is a hydrophilic, biocompatible, and non-immunogenic polymer that, when incorporated as a spacer in a crosslinking agent, confers these advantageous properties to the resulting conjugate.[] PEGylated crosslinkers are bifunctional molecules featuring a PEG chain of varying length flanked by reactive end groups. These end groups are designed to covalently bond with specific functional groups on target molecules, such as proteins, peptides, or small molecule drugs.[2][3]

The strategic use of PEGylated crosslinkers offers a multitude of benefits:

-

Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of hydrophobic molecules and helps prevent aggregation.[4][5]

-

Reduced Immunogenicity: The "stealth" properties imparted by the PEG chain can shield the conjugated molecule from the host's immune system, thereby reducing immune responses.

-

Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of a molecule, which can lead to reduced renal clearance and a prolonged circulation half-life in the body.

PEGylated crosslinkers can be broadly categorized based on the reactivity of their terminal groups:

-

Homobifunctional Crosslinkers: These possess two identical reactive groups, making them ideal for intramolecular crosslinking or the formation of polymers and hydrogels.

-

Heterobifunctional Crosslinkers: Featuring two different reactive groups, these are the preferred choice for the controlled, stepwise conjugation of two distinct molecules.

The selection of a specific PEGylated crosslinker is a critical decision, dictated by the intended application and the functional groups available on the target molecules.

Quantitative Data on PEGylated Crosslinkers

The precise properties of a PEGylated crosslinker, such as its molecular weight and spacer arm length, are crucial determinants of the final conjugate's characteristics. The following tables summarize the quantitative data for a selection of commonly used heterobifunctional and homobifunctional PEGylated crosslinkers.

Table 1: Quantitative Properties of Heterobifunctional NHS-PEG-Maleimide Crosslinkers

| Product Name | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Reactive Towards |

| SM(PEG)₂ | 423.4 | 17.6 | Amine, Sulfhydryl |

| SM(PEG)₄ | 511.5 | 24.9 | Amine, Sulfhydryl |

| SM(PEG)₆ | 599.6 | 32.2 | Amine, Sulfhydryl |

| SM(PEG)₈ | 687.7 | 39.5 | Amine, Sulfhydryl |

| SM(PEG)₁₂ | 863.9 | 53.3 | Amine, Sulfhydryl |

| SM(PEG)₂₄ | 1392.5 | 95.2 | Amine, Sulfhydryl |

Data compiled from multiple sources.

Table 2: Quantitative Properties of Homobifunctional PEG Crosslinkers

| Product Name | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Reactive Towards |

| BS(PEG)₅ | 572.5 | 21.7 | Amine |

| BS(PEG)₉ | 748.7 | 35.8 | Amine |

| Mal-PEG₂-Mal | 424.4 | 17.6 | Sulfhydryl |

| Mal-PEG₄-Mal | 512.5 | 24.9 | Sulfhydryl |

| NHS-PEG₄-NHS | 544.5 | 24.9 | Amine |

| NHS-PEG₈-NHS | 720.7 | 39.5 | Amine |

Data compiled from multiple sources.

Key Applications and Experimental Protocols

The versatility of PEGylated crosslinkers has led to their widespread adoption in numerous cutting-edge applications. This section details the methodologies for three key areas: the synthesis of Antibody-Drug Conjugates (ADCs), the formation of hydrogels for tissue engineering, and the PEGylation of proteins for improved therapeutic performance.

Synthesis of Antibody-Drug Conjugates (ADCs)

ADCs represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. PEGylated linkers are instrumental in connecting the antibody to the payload, often enhancing the ADC's solubility, stability, and pharmacokinetic profile.

This protocol outlines a general two-step procedure for conjugating a drug to an antibody using a heterobifunctional crosslinker like SMCC-PEGn.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.5)

-

SMCC-PEGn crosslinker

-

Drug molecule with a free sulfhydryl group

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Desalting columns

Procedure:

-

Antibody Modification:

-

Prepare the mAb solution at a concentration of 2-10 mg/mL in the Reaction Buffer.

-

Dissolve the SMCC-PEGn crosslinker in a compatible organic solvent (e.g., DMSO) and add it to the mAb solution at a 10- to 20-fold molar excess.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

-

Remove the excess, unreacted crosslinker using a desalting column equilibrated with the Reaction Buffer.

-

-

Drug Conjugation:

-

Immediately add the sulfhydryl-containing drug to the maleimide-activated antibody solution. A 2- to 5-fold molar excess of the drug over the antibody is typically used.

-

Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

-

Quench any unreacted maleimide groups by adding the Quenching Solution to a final concentration of 20-50 mM and incubating for 15-30 minutes.

-

-

Purification and Characterization:

-

Purify the resulting ADC from unconjugated drug and other reaction byproducts using size-exclusion chromatography (SEC) or dialysis.

-

Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and biological activity.

-

The therapeutic efficacy of an ADC relies on a multi-step process that ensures the targeted delivery and intracellular release of the cytotoxic payload.

Hydrogel Formation for Tissue Engineering

PEGylated crosslinkers, particularly homobifunctional ones like PEG-diacrylate (PEGDA), are extensively used to form hydrogels. These three-dimensional, water-swollen polymer networks serve as excellent scaffolds for 3D cell culture and tissue engineering due to their biocompatibility and tunable mechanical properties.

This protocol describes the formation of a PEGDA hydrogel through photopolymerization, a common method for creating cell-laden scaffolds.

Materials:

-

Poly(ethylene glycol) diacrylate (PEGDA)

-

Photoinitiator (e.g., Irgacure 2959)

-

Phosphate-buffered saline (PBS) or cell culture medium

-

UV light source (365 nm)

-

Sterile molds

Procedure:

-

Preparation of Pre-polymer Solution:

-

Dissolve the photoinitiator in PBS at the desired concentration (e.g., 0.05-0.5% w/v). Ensure complete dissolution.

-

Add PEGDA to the photoinitiator solution to the desired final concentration (e.g., 5-20% w/v). The concentration of PEGDA will influence the stiffness of the resulting hydrogel.

-

If encapsulating cells, resuspend the cells in the pre-polymer solution at the desired density.

-

-

Photopolymerization:

-

Pipette the pre-polymer solution into the sterile molds.

-

Expose the molds to UV light (365 nm) for a sufficient duration to induce crosslinking (typically 1-10 minutes). The exposure time will depend on the intensity of the UV source and the concentration of the photoinitiator.

-

-

Post-Polymerization Processing:

-

Gently remove the crosslinked hydrogels from the molds.

-

Wash the hydrogels extensively with PBS or cell culture medium to remove any unreacted components.

-

The hydrogels are now ready for use in cell culture or other applications.

-

Protein PEGylation for Enhanced Therapeutics

The covalent attachment of PEG chains to therapeutic proteins, a process known as PEGylation, is a well-established strategy to improve their pharmacokinetic and pharmacodynamic properties.

This protocol provides a general method for the PEGylation of a protein using an NHS-ester activated PEG.

Materials:

-

Protein of interest in a suitable buffer (e.g., phosphate buffer, pH 7.5-8.5)

-

mPEG-NHS ester

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

-

Quenching Solution: 1 M Tris-HCl or Glycine, pH 8.0

-

Purification system (e.g., SEC or IEX chromatography)

Procedure:

-

PEGylation Reaction:

-

Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL.

-

Dissolve the mPEG-NHS ester in the Reaction Buffer and add it to the protein solution. The molar ratio of PEG to protein will need to be optimized for each specific protein and desired degree of PEGylation (typically ranging from 2:1 to 50:1).

-

Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.

-

-

Quenching the Reaction:

-

Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM.

-

Incubate for an additional 15-30 minutes to ensure all unreacted PEG-NHS ester is deactivated.

-

-

Purification of the PEGylated Protein:

-

Separate the PEGylated protein from unreacted PEG, unreacted protein, and reaction byproducts using a suitable chromatography technique. Size-exclusion chromatography (SEC) is commonly used to separate based on size, while ion-exchange chromatography (IEX) can separate based on charge differences.

-

-

Characterization:

-

Analyze the purified fractions using SDS-PAGE to visualize the increase in molecular weight of the PEGylated protein.

-

Further characterization can be performed using techniques such as mass spectrometry to confirm the degree of PEGylation.

-

Conclusion

PEGylated crosslinkers are powerful and versatile reagents that have significantly advanced the fields of drug development, biomaterials science, and bioconjugation. Their ability to enhance the physicochemical and pharmacokinetic properties of molecules makes them invaluable for creating more effective and safer therapeutics and for engineering sophisticated biological systems. A thorough understanding of their properties, coupled with optimized experimental protocols, will continue to drive innovation and lead to the development of next-generation therapies and biomedical technologies.

References

An In-depth Technical Guide to the Solubility and Stability of Bis-PEG10-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Bis-PEG10-NHS ester, a homobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Understanding the physicochemical properties of this reagent is critical for optimizing reaction conditions, ensuring reproducibility, and maximizing the yield and quality of the final conjugate.

Core Concepts: Structure and Reactivity

This compound consists of a central hydrophilic polyethylene glycol (PEG) spacer of ten ethylene glycol units, flanked by two N-hydroxysuccinimide (NHS) ester functional groups. The PEG spacer enhances the aqueous solubility of the molecule and the resulting conjugate, while the NHS esters are highly reactive towards primary amines (e.g., the ε-amino group of lysine residues in proteins) under physiological to slightly alkaline conditions, forming stable amide bonds.[1][2][3][4]

Solubility Profile

The solubility of this compound is a key consideration for its effective use in bioconjugation reactions. While non-PEGylated NHS esters are often sparingly soluble in aqueous buffers, the hydrophilic nature of the PEG10 spacer significantly improves the water solubility of this compound.[3]

For practical application, stock solutions are typically prepared in a water-miscible organic solvent and then added to the aqueous reaction mixture. It is crucial to minimize the final concentration of the organic solvent to avoid potential denaturation of proteins or other biomolecules.

Table 1: Quantitative Solubility Data for this compound and Related Compounds

| Compound | Solvent | Solubility (approx.) | Reference |

| This compound | DMSO, DMF, Dichloromethane (DCM) | Soluble | |

| Biotin-PEG-NHS (various MW) | Water | 10 mg/mL | |

| Biotin-PEG-NHS (various MW) | DMSO | 10 mg/mL | |

| Biotin-NHS | DMSO | 20 - 62.5 mg/mL | |

| Biotin-NHS | 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL |

Note: Specific quantitative solubility data for this compound is not widely published. The data for Biotin-PEG-NHS esters is provided as a reference for similarly structured PEGylated molecules.

Stability Profile: The Impact of Hydrolysis

The primary factor limiting the stability of this compound in aqueous solutions is the hydrolysis of the NHS ester groups. This reaction is a competitive process to the desired aminolysis (reaction with primary amines) and is highly dependent on pH and temperature. Higher pH and elevated temperatures significantly accelerate the rate of hydrolysis, leading to a shorter half-life of the reactive ester.

Table 2: Stability of NHS Esters - Half-life of Hydrolysis

| pH | Temperature (°C) | Half-life | Reference |

| 7.0 | 0 | 4 - 5 hours | |

| 7.4 | Not specified | > 120 minutes | |

| 8.0 | Not specified | 1 hour | |

| 8.0 | 25 | 0.75 - 33.6 minutes* | |

| 8.6 | 4 | 10 minutes | |

| 9.0 | Not specified | < 9 minutes |

*This range represents the half-lives of various PEG-NHS esters, highlighting the influence of the structure adjacent to the NHS ester.

Due to the susceptibility to hydrolysis, it is strongly recommended to prepare aqueous solutions of this compound immediately before use and to conduct conjugation reactions within the optimal pH range of 7.2-8.5.

Experimental Protocols

Protocol 1: Determination of this compound Solubility (Shake-Flask Method)

This protocol outlines a standard procedure to determine the equilibrium solubility of this compound in a solvent of interest.

Materials:

-

This compound

-

Solvent of interest (e.g., DMSO, Water, PBS pH 7.4)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Microcentrifuge

-

UV-Vis Spectrophotometer and quartz cuvettes

-

Syringe filters (0.22 µm)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the solvent in a vial. Ensure a visible excess of solid material is present.

-

For aqueous solutions, it is advisable to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO and then add it to the aqueous buffer, keeping the final organic solvent concentration below 1%.

-

-

Equilibration:

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

-

Phase Separation:

-

Centrifuge the vials at high speed (e.g., 10,000 x g) for 20 minutes to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully collect the supernatant without disturbing the pellet.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

-

Quantification by UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax), which is typically around 260 nm for the NHS group.

-

Generate a standard curve by plotting absorbance versus concentration.

-

Measure the absorbance of the filtered supernatant from the saturated solution.

-

Use the standard curve to determine the concentration of the dissolved this compound, which represents its solubility.

-

Protocol 2: Assessment of this compound Stability (Hydrolysis Rate)

This protocol measures the rate of hydrolysis by monitoring the release of N-hydroxysuccinimide (NHS), which absorbs light at approximately 260 nm.

Materials:

-

This compound

-

Amine-free buffer at the desired pH (e.g., 0.1 M phosphate buffer)

-

Anhydrous DMSO or DMF

-

UV-Vis Spectrophotometer with a temperature-controlled cuvette holder

Methodology:

-

Preparation of Stock Solution:

-

Prepare a concentrated stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).

-

-

Initiation of Hydrolysis:

-

Equilibrate the amine-free buffer to the desired temperature in a quartz cuvette inside the spectrophotometer.

-

Add a small volume of the this compound stock solution to the buffer to achieve the desired final concentration (e.g., 0.1 mg/mL). Mix quickly by gentle inversion.

-

-

Spectrophotometric Monitoring:

-

Immediately begin monitoring the increase in absorbance at 260 nm over time. Record data at regular intervals until the absorbance plateaus, indicating complete hydrolysis.

-

-

Data Analysis:

-

The rate of hydrolysis can be determined from the initial slope of the absorbance versus time plot.

-

The half-life (t½) of the NHS ester can be calculated from the first-order rate constant (k) using the equation: t½ = ln(2)/k.

-

Visualizations: Mechanisms and Workflows

Reaction of this compound with a Primary Amine

The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.

References

An In-depth Technical Guide to Bis-PEG10-NHS Ester: Properties and Applications

This technical guide provides a comprehensive overview of Bis-PEG10-NHS ester, a homobifunctional crosslinking agent widely utilized by researchers, scientists, and drug development professionals. This document details its physicochemical properties, particularly its molecular weight and spacer arm length, and provides detailed experimental protocols for its application in bioconjugation.

Core Properties of this compound

This compound is a valuable tool in biotechnology and pharmaceutical development, primarily used for covalently linking molecules containing primary amines. Its structure features a hydrophilic polyethylene glycol (PEG) spacer, which enhances the solubility of the resulting conjugate and reduces the potential for aggregation[1][2]. The presence of two N-hydroxysuccinimide (NHS) ester reactive groups allows for the efficient and specific formation of stable amide bonds with primary amines at physiological to slightly alkaline pH[1][3].

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Weight | 752.76 g/mol | [4] |

| Chemical Formula | C₃₂H₅₂N₂O₁₈ | |

| Spacer Arm Length (Estimated) | ~49.5 Å | |

| Purity | ≥95% | |

| Appearance | Viscous liquid or low-melting solid |

Note on Spacer Arm Length Estimation: The spacer arm length is an approximation based on the known lengths of similar PEGylated crosslinkers, such as BS(PEG)5 (21.7 Å) and BS(PEG)9 (35.7 Å). The length of a single ethylene glycol unit is approximately 3.5 Å. The total length includes the PEG10 chain, two succinimidyl groups, and the associated ester linkages.

Reaction Mechanism and Experimental Workflow

The fundamental reaction facilitated by this compound is the acylation of a primary amine. The NHS ester reacts with the nucleophilic amine, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

General Experimental Workflow for Protein Crosslinking

The following diagram illustrates a typical workflow for crosslinking proteins using this compound.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for common applications of this compound. It is crucial to empirically determine the optimal conditions for each specific application.

Protocol 1: General Protein-Protein Crosslinking

This protocol is adapted for creating intramolecular or intermolecular crosslinks in a purified protein sample.

Materials:

-

Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M Glycine)

-

Dialysis or Size-Exclusion Chromatography (SEC) equipment for purification

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the amine-free buffer at a concentration of 0.1-5 mg/mL.

-

Prepare Crosslinker Stock Solution: Immediately before use, prepare a 10-25 mM stock solution of this compound in anhydrous DMSO. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.

-

Crosslinking Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO should ideally be less than 10% (v/v) to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C. Longer incubation times at lower temperatures can help to minimize non-specific reactions.

-

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to ensure all unreacted NHS esters are hydrolyzed or have reacted with the quenching agent.

-

Purification: Remove excess crosslinker and byproducts by dialysis against an appropriate buffer or by using a desalting column (SEC).

-

Analysis: Analyze the crosslinked products using methods such as SDS-PAGE, which will show higher molecular weight bands for crosslinked species, and mass spectrometry to identify the specific crosslinked residues.

Protocol 2: Crosslinking on Live Cells

This protocol is designed for crosslinking cell surface proteins.

Materials:

-

Suspension or adherent cells

-

Ice-cold PBS, pH 8.0

-

This compound stock solution (as in Protocol 1)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

-

Cell Preparation: Harvest cells and wash them three times with ice-cold PBS (pH 8.0) to remove any amine-containing media components. Resuspend the cells at a concentration of approximately 25 x 10⁶ cells/mL in ice-cold PBS (pH 8.0).

-

Crosslinking Reaction: Add the this compound stock solution to the cell suspension to a final concentration of 1-5 mM.

-

Incubation: Incubate the reaction for 30 minutes at room temperature. To minimize internalization of the crosslinker, the incubation can be performed at 4°C.

-

Quenching: Add the Quenching Buffer to a final concentration of 10-20 mM and incubate for 10 minutes to stop the reaction.

-

Cell Lysis and Analysis: The crosslinked cells can now be lysed, and the protein interactions can be analyzed using techniques such as immunoprecipitation and western blotting or mass spectrometry-based proteomics.

Applications in Drug Development

This compound is a critical linker in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Role in Antibody-Drug Conjugates (ADCs)

In ADCs, the linker connects a monoclonal antibody to a cytotoxic payload. The hydrophilic PEG spacer of this compound can improve the pharmacokinetic properties of the ADC by increasing its solubility and stability. The NHS ester groups are used to conjugate the linker to lysine residues on the antibody surface.

Role in PROTACs

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound can serve as a flexible and hydrophilic linker to connect the target-binding ligand and the E3 ligase-binding ligand.

The reaction chemistry for incorporating this compound as a linker in ADCs and PROTACs follows the general principles of amine-reactive conjugation outlined in the protocols above.

The logical relationship of the components in a PROTAC is illustrated in the diagram below.

Conclusion

This compound is a versatile and efficient homobifunctional crosslinker with significant applications in life sciences research and drug development. Its well-defined molecular weight, hydrophilic PEG spacer, and reactive NHS ester groups make it an excellent choice for a variety of bioconjugation applications, from studying protein-protein interactions to constructing novel therapeutic modalities. The detailed protocols and technical information provided in this guide are intended to facilitate its effective use in the laboratory.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. Enhancing protein dynamics analysis with hydrophilic polyethylene glycol cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - AE [thermofisher.com]

- 4. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Protein Crosslinking with PEG Linkers

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the fundamental principles of protein crosslinking using Poly(ethylene glycol) (PEG) linkers, a process commonly known as PEGylation. It covers the core chemistry, factors influencing the reaction, and the essential downstream processes of purification and characterization.

Introduction to Protein PEGylation

PEGylation is the process of covalently attaching PEG chains to molecules, most notably therapeutic proteins, peptides, or antibody fragments.[1][2][3] This modification is a widely adopted strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of biotherapeutics.[3][4] The hydrophilic and biocompatible nature of the PEG polymer imparts several clinically significant advantages.

Key Benefits of PEGylation:

-

Extended Circulating Half-Life: PEGylation increases the hydrodynamic volume of the protein, which reduces its renal clearance rate and prolongs its presence in the bloodstream, allowing for less frequent dosing.

-

Enhanced Stability: The PEG chain can physically shield the protein from proteolytic enzymes and improve its stability against thermal and chemical degradation.

-

Reduced Immunogenicity and Antigenicity: The polymer shell can mask epitopes on the protein surface, reducing the likelihood of an immune response.

-

Improved Solubility: PEGylation is particularly beneficial for hydrophobic proteins, as it significantly increases their solubility in aqueous solutions.

The first PEGylated drug, Adagen® (pegademase bovine), was approved by the FDA in 1990. Since then, numerous PEGylated therapeutics have entered the market, treating a range of conditions from cancer to chronic kidney disease and hepatitis.

Core Principles of PEGylation Chemistry

The foundation of PEGylation lies in the chemical conjugation between a reactive functional group on the PEG linker and a specific functional group on the protein, typically an amino acid side chain.

PEG Polymer Architectures

The structure of the PEG polymer itself plays a critical role in the properties of the final conjugate.

-

Linear PEGs: The simplest form, consisting of a straight chain with functional groups at one or both ends. Monofunctional methoxy-PEG (mPEG) is commonly used to prevent crosslinking between protein molecules.

-

Branched PEGs: These structures feature multiple PEG arms extending from a central core. They offer superior shielding effects, which can further enhance stability and circulation time compared to linear PEGs of similar molecular weight.

-

Multi-arm and Y-shaped PEGs: These are variations of branched structures used for specific applications, such as creating hydrogels or when enhanced stability is desired.

PEG Linker Reactive Chemistries

The choice of reactive group on the PEG linker determines which amino acid residue on the protein will be targeted. This selection is crucial for controlling the site of attachment and preserving the protein's biological activity.

First-Generation vs. Second-Generation PEGylation:

-

First-Generation: This approach involves the non-specific, random conjugation of PEG to multiple sites on the protein, often targeting the abundant primary amines of lysine residues. While effective, this can lead to a heterogeneous mixture of products with varying degrees of PEGylation and potential loss of activity if modification occurs near the active site.

-

Second-Generation: This strategy focuses on site-specific PEGylation to produce a more homogeneous and well-defined conjugate. This is achieved by using more selective chemistries (e.g., targeting cysteine residues) or by genetically engineering specific attachment sites into the protein.

The following table summarizes the most common reactive groups on PEG linkers and their protein targets.

| Reactive Group on PEG | Target Amino Acid(s) | Resulting Covalent Bond | Typical Reaction pH | Generation |

| N-Hydroxysuccinimide (NHS) Ester | Lysine, N-terminus | Amide | 7.0 - 8.5 | First |

| Aldehyde | Lysine, N-terminus | Secondary Amine (via Schiff base) | ~6.0 - 7.5 | Second |

| Maleimide | Cysteine | Thioether | 6.5 - 7.5 | Second |

| Vinyl Sulfone | Cysteine, Lysine, Histidine | Thioether / Amine | 7.5 - 8.5 | Second |

| Azide / Alkyne | Non-natural amino acids | Triazole (Click Chemistry) | Neutral | Second |

Table 1: Common PEG Linker Chemistries. This table outlines the primary reactive groups used in protein PEGylation, their target residues, the resulting chemical bond, optimal pH conditions, and their classification as first or second-generation techniques.

Logical Selection of a PEGylation Strategy

Choosing the right PEGylation strategy is critical for success. The following diagram illustrates a decision-making process based on the properties of the target protein and the desired outcome.

Caption: Decision workflow for selecting a suitable PEGylation strategy.

Factors Influencing the Crosslinking Reaction

The success and reproducibility of a PEGylation reaction depend on careful control of several parameters.

| Parameter | Influence on Reaction | Typical Considerations |

| pH | Affects the reactivity of amino acid side chains. For example, amine PEGylation is more efficient at a pH where the amino groups are deprotonated (pH > pKa). | Lysine (ε-amino) pKa is ~10.5, while the N-terminal α-amino pKa is ~7.6-8.0. Lowering the pH can favor N-terminal modification. Thiol-maleimide reactions are optimal at pH 6.5-7.5. |

| Temperature | Higher temperatures generally increase the reaction rate. | Typically performed between 4°C and room temperature (25°C) to balance reaction speed with protein stability. |

| PEG:Protein Molar Ratio | A higher molar excess of the PEG linker drives the reaction towards a higher degree of PEGylation. | Ratios can range from 1:1 to 5:1 or higher, depending on the desired outcome (mono- vs. multi-PEGylation). |

| Reaction Time | Longer incubation times lead to more complete conjugation. | Can range from 30 minutes to several hours. The reaction should be monitored to determine the optimal endpoint. |

| Protein Concentration | Higher concentrations can increase reaction rates but may also promote aggregation. | Must be optimized for each specific protein. |

| Buffer Composition | Buffer components can interfere with the reaction. | Buffers containing primary amines (e.g., Tris) must be avoided when using amine-reactive PEGs like NHS esters. Use phosphate or HEPES buffers instead. |

Table 2: Key Parameters Affecting PEGylation Efficiency. This table details critical reaction conditions and their impact on the outcome of the protein crosslinking process.

Experimental Workflow: From Reaction to Characterization

A typical PEGylation project follows a logical progression of synthesis, purification, and analysis.

Caption: A typical experimental workflow for protein PEGylation.

Experimental Protocol: Amine-Reactive PEGylation using NHS Ester

This protocol provides a general methodology for conjugating an NHS-activated PEG to a protein's lysine residues.

Materials:

-

Protein of interest (e.g., Lysozyme)

-

mPEG-Succinimidyl Carboxymethyl ester (mPEG-SCM) or similar NHS-activated PEG

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Dialysis or Size Exclusion Chromatography (SEC) materials for purification

Methodology:

-

Buffer Exchange: Ensure the protein is in the correct amine-free reaction buffer. If necessary, perform dialysis or use a desalting column. Adjust the protein concentration to 1-5 mg/mL.

-

Reagent Preparation: Immediately before use, weigh the mPEG-SCM reagent and dissolve it in a small amount of the reaction buffer to create a concentrated stock solution (e.g., 100 mg/mL). Note: NHS esters are moisture-sensitive and hydrolyze rapidly in aqueous solutions.

-

Reaction Initiation: Add the desired molar excess (e.g., 5-fold molar excess) of the dissolved mPEG-SCM reagent to the protein solution. Mix gently by inversion or slow pipetting. Do not vortex, as this can denature the protein.

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature should be determined empirically.

-

Reaction Quenching: To stop the reaction and consume any unreacted PEG-NHS ester, add the quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 30 minutes.

-

Purification: Proceed immediately to purification to separate the PEGylated protein from unreacted PEG, hydrolyzed PEG, and any remaining native protein.

Purification of PEGylated Proteins

Following the conjugation reaction, the resulting mixture is heterogeneous, containing the desired PEGylated protein, unreacted native protein, and excess PEG reagent. Purification is a critical step to isolate the active conjugate.

| Purification Technique | Principle of Separation | Advantages | Disadvantages |

| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. PEGylation significantly increases protein size. | Very effective at removing unreacted PEG and separating native protein from PEGylated forms. | Resolution may be insufficient to separate species with different degrees of PEGylation (e.g., mono- vs. di-PEGylated). |

| Ion Exchange Chromatography (IEX) | Separates based on net surface charge. PEG chains can shield the protein's surface charges, altering its interaction with the IEX resin. | Can separate positional isomers and species with different degrees of PEGylation, as the attachment site affects charge shielding. | Less effective as the degree of PEGylation increases, because the charge differences become minimal. |

| Hydrophobic Interaction Chromatography (HIC) | Separates based on hydrophobicity. | Can be a useful supplementary method to IEX for resolving difficult separations. | Generally offers lower capacity and resolution compared to IEX or SEC. |

| Reverse Phase Chromatography (RPC) | Separates based on polarity/hydrophobicity, typically on an analytical scale. | Useful for identifying PEGylation sites and separating positional isomers for characterization purposes. | Often requires harsh organic solvents that can denature the protein, making it less suitable for preparative purification. |

Table 3: Comparison of Purification Techniques for PEGylated Proteins.

Experimental Protocol: Purification by Size Exclusion Chromatography (SEC)

Materials:

-

SEC column (e.g., Superdex 200 or similar, chosen based on the expected size of the conjugate)

-

Chromatography system (e.g., FPLC or HPLC)

-

Mobile Phase/Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Quenched PEGylation reaction mixture

Methodology:

-

System Preparation: Equilibrate the SEC column with at least two column volumes of the mobile phase until a stable baseline is achieved on the UV detector (monitoring at 280 nm).

-

Sample Preparation: Centrifuge the quenched reaction mixture (e.g., at 14,000 x g for 10 minutes) to remove any precipitated material.

-

Sample Injection: Load the clarified sample onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume to ensure optimal resolution.

-

Elution: Run the mobile phase at a pre-determined flow rate. The largest molecules (highly PEGylated protein) will elute first, followed by mono-PEGylated, native protein, and finally the small, unreacted PEG molecules.

-

Fraction Collection: Collect fractions based on the peaks observed on the chromatogram.

-

Analysis: Analyze the collected fractions using SDS-PAGE to identify which ones contain the purified PEGylated protein of the desired size. Pool the relevant fractions.

Characterization of PEGylated Conjugates

Thorough characterization is essential to confirm the success of the PEGylation and to ensure product consistency.

| Analysis Method | Information Gained | Key Considerations |

| SDS-PAGE | Provides a qualitative assessment of the degree of PEGylation. PEGylated proteins will show a significant increase in apparent molecular weight. | The apparent size on the gel is often much larger than the calculated molecular weight due to the large hydrodynamic radius of PEG. |

| Mass Spectrometry (MS) | Determines the precise molecular weight, allowing for confirmation of the number of PEG chains attached (degree of PEGylation). | Can be analytically challenging due to the heterogeneity of the PEG polymer and the large size of the conjugate. LC-MS/MS can be used to identify specific PEGylation sites. |

| Liquid Chromatography (LC) | Methods like IEX, SEC, and RP-HPLC can be used to assess the purity and heterogeneity of the final product. | Can resolve different PEGylated species and quantify the percentage of the desired product. |

| Functional/Activity Assays | Measures the biological activity of the PEGylated protein compared to the unmodified protein. | Crucial for ensuring that the PEGylation process has not inactivated the therapeutic molecule. |

Table 4: Common Methods for Characterizing PEGylated Proteins.

Experimental Protocol: Analysis by SDS-PAGE

Materials:

-

Precast or hand-cast polyacrylamide gels (e.g., 4-15% gradient gel)

-

SDS-PAGE running buffer

-

Protein loading buffer (containing SDS and a reducing agent like DTT or BME)

-

Protein molecular weight ladder

-

Samples: Native (unmodified) protein, PEGylation reaction mixture, purified fractions

-

Coomassie Brilliant Blue or other protein stain

Methodology:

-

Sample Preparation: Mix a small aliquot of each sample with the loading buffer. Heat the samples at 95°C for 5 minutes.

-

Gel Loading: Load the prepared samples and the molecular weight ladder into the wells of the gel.

-

Electrophoresis: Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

-

Staining: Stain the gel with Coomassie Brilliant Blue for 1 hour, followed by destaining until clear protein bands are visible against a light background.

-

Analysis: Image the gel. Compare the lanes containing the PEGylated samples to the native protein lane. A successful PEGylation will result in one or more new bands with a higher apparent molecular weight. The purified fractions should ideally show a single, high-molecular-weight band corresponding to the desired PEG-protein conjugate.

References

Methodological & Application

Application Notes and Protocols for Bis-PEG10-NHS Ester in Protein Conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG10-NHS ester is a homobifunctional crosslinker used for the covalent conjugation of molecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides.[1][2][3] This reagent features two N-hydroxysuccinimide (NHS) ester reactive groups at either end of a 10-unit polyethylene glycol (PEG) spacer.[4][5] The NHS esters react with primary amines at pH 7-9 to form stable amide bonds. The hydrophilic PEG spacer enhances the water solubility of the crosslinker and the resulting conjugate, mitigates the potential for aggregation, and can reduce the immunogenicity of the conjugated molecule. This compound is a valuable tool in various applications, including protein interaction studies, antibody-drug conjugate (ADC) development, and the creation of targeted drug delivery systems.

Chemical Principle of NHS Ester Conjugation

The conjugation reaction with this compound relies on the reaction between the N-hydroxysuccinimide (NHS) ester groups and primary amines (-NH2). This reaction, known as aminolysis, targets the α-amine at the N-terminus of a polypeptide chain and the ε-amine of lysine residues. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.

A significant competing reaction is the hydrolysis of the NHS ester in an aqueous environment, which also cleaves the NHS group but results in an unreactive carboxyl group. The rate of hydrolysis increases with pH. Therefore, careful control of reaction conditions, particularly pH, is crucial for efficient conjugation.

Figure 1: Reaction mechanism of this compound with a primary amine.

Application Notes

Buffer Selection and pH

The choice of buffer is critical for successful conjugation. Amine-free buffers are mandatory as primary amines in the buffer will compete with the target protein for reaction with the NHS ester. Recommended buffers include phosphate-buffered saline (PBS), HEPES, and borate buffers. The optimal pH for the reaction is between 7.2 and 8.5. At lower pH, the protonation of primary amines reduces their nucleophilicity, slowing down the reaction. At higher pH, the rate of NHS ester hydrolysis increases significantly, which can lower the conjugation efficiency.

Molar Ratio of Crosslinker to Protein

The molar ratio of this compound to the protein will determine the extent of conjugation. A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point for soluble protein crosslinking. However, the optimal ratio should be determined empirically for each specific application to achieve the desired degree of labeling.

Reagent Preparation and Storage

This compound is sensitive to moisture and should be stored at -20°C with a desiccant. Before use, the reagent vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation. It is recommended to prepare a stock solution of the crosslinker in a dry, amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Unused reconstituted reagent should be discarded as the NHS ester moiety readily hydrolyzes.

Quenching the Reaction

To stop the conjugation reaction, a quenching buffer containing primary amines, such as Tris or glycine, can be added. These primary amines will react with any remaining unreacted NHS esters, preventing further conjugation.

Experimental Protocols

Protein-Protein Crosslinking Protocol

This protocol provides a general procedure for crosslinking soluble proteins using this compound.

1. Materials and Reagents

-

This compound

-

Protein of interest

-

Amine-free conjugation buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0)

-

Dry, amine-free DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Desalting column or dialysis equipment for purification

2. Reagent Preparation

-

Allow the vial of this compound to warm to room temperature before opening.

-

Immediately before use, prepare a 10 mM stock solution of this compound in dry DMSO or DMF. For example, dissolve ~7.5 mg in 1 mL of solvent.

-

Prepare the protein solution in the conjugation buffer at a concentration of 1-10 mg/mL.

3. Crosslinking Reaction

-

Add the calculated volume of the 10 mM this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 20-fold molar excess). Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

4. Quenching the Reaction

-

Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris-HCl per 1 mL of reaction mixture).

-

Incubate for 15 minutes at room temperature to quench any unreacted this compound.

5. Purification of the Conjugate

-

Remove the unreacted crosslinker and byproducts by desalting, dialysis, or gel filtration.

-

Store the purified protein conjugate under conditions appropriate for the original protein.

Figure 2: Experimental workflow for protein conjugation with this compound.

Data Presentation

| Parameter | Recommended Range/Value | Reference |

| Reaction pH | 7.2 - 8.5 | |

| Recommended Buffers | Phosphate, HEPES, Borate | |

| Incompatible Buffers | Tris, Glycine (contain primary amines) | |

| Crosslinker to Protein Molar Excess | 10 to 50-fold | |

| Protein Concentration | 1 - 10 mg/mL | |

| Reaction Time (Room Temperature) | 30 - 60 minutes | |

| Reaction Time (4°C or on ice) | 2 hours | |

| Quenching Agent | Tris or Glycine | |

| Final Quenching Concentration | 20 - 50 mM | |

| Quenching Time | 15 minutes |

Troubleshooting

| Issue | Possible Cause | Suggested Solution | Reference |

| Low or no conjugation | Inactive (hydrolyzed) NHS ester | Use fresh reagent; allow vial to warm to room temperature before opening to prevent moisture contamination. | |

| Buffer contains primary amines | Use an amine-free buffer such as PBS. | ||

| Insufficient molar excess of crosslinker | Empirically optimize the molar ratio of crosslinker to protein. | ||

| Low protein concentration | Increase the protein concentration in the reaction mixture. | ||

| Incorrect pH | Ensure the reaction pH is between 7.2 and 8.5. | ||

| Protein precipitation | High degree of crosslinking | Reduce the molar excess of the crosslinker or decrease the reaction time. | |

| Poor protein stability in the reaction buffer | Screen for optimal buffer conditions for the specific protein. | ||

| High background/non-specific crosslinking | Crosslinker concentration is too high | Decrease the molar excess of the crosslinker. | |

| Reaction time is too long | Reduce the incubation time. |

References

Application Notes and Protocols for Bis-PEG10-NHS Ester in Antibody-Drug Conjugate (ADC) Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug.[1][2] A critical component of an ADC is the linker, which connects the drug payload to the antibody. The linker's properties significantly influence the ADC's stability, pharmacokinetics (PK), efficacy, and safety profile.[3][4][]

Polyethylene glycol (PEG) linkers have become integral to modern ADC design due to their ability to enhance the therapeutic index. The incorporation of hydrophilic PEG chains can mitigate the aggregation often caused by hydrophobic payloads, improve ADC solubility, and prolong circulation half-life by creating a "stealth" effect that reduces nonspecific interactions.

This document provides detailed protocols for the use of Bis-PEG10-NHS ester , a homobifunctional, amine-reactive PEG linker, in the synthesis of ADCs. The N-hydroxysuccinimide (NHS) ester groups react with primary amines, such as the ε-amino groups of lysine residues on the antibody surface, to form stable amide bonds. While a homobifunctional linker presents unique challenges, such as the potential for antibody crosslinking, a sequential conjugation strategy can be employed to successfully generate ADCs.

The Role of PEGylation in ADC Performance

The length and presence of a PEG linker are key determinants of an ADC's physicochemical and pharmacological properties. Longer, hydrophilic PEG chains generally lead to improved performance metrics.

Data Presentation: Impact of PEG Linkers on ADC Properties

The following tables summarize quantitative data from studies comparing ADCs with different PEG linker configurations.

Table 1: Effect of PEG Linker Length on ADC Pharmacokinetics (PK) Pharmacokinetic studies are crucial for evaluating the in vivo behavior of ADCs. Lower clearance and a longer half-life are generally desirable for increased tumor accumulation.

| Linker Configuration | Clearance (CL) (mL/day/kg) | Elimination Half-Life (t½) (hours) | Source |

|---|---|---|---|

| Non-PEGylated Linker | High (e.g., >15) | Short (e.g., <50) | |

| Short PEG Linker (PEG4) | Moderate (e.g., ~10-15) | Moderate (e.g., ~50-100) | |

| Optimized PEG Linker (PEG8-PEG12) | Low (e.g., <5) | Long (e.g., >150) | |

| Long PEG Linker (PEG24) | Low (e.g., <5) | Long (e.g., >150) |

Note: A threshold is often observed, beyond which increasing PEG length (e.g., >PEG8) does not further decrease clearance.

Table 2: Influence of PEG Linkers on ADC Stability and Hydrophilicity Hydrophobic payloads can induce aggregation, which is detrimental to an ADC's safety and efficacy. Hydrophilic PEG linkers counteract this by increasing solubility. Stability is often assessed by Size-Exclusion Chromatography (SEC) to quantify aggregates, while hydrophilicity can be measured by Hydrophobic Interaction Chromatography (HIC), where a shorter retention time indicates a more hydrophilic ADC.

| Linker Configuration | Aggregation (% High Molecular Weight Species by SEC) | HIC Retention Time (minutes) | Source |

|---|---|---|---|

| Non-PEGylated Linker | Higher (e.g., >5%) | Longer (more hydrophobic) |

| PEGylated Linker (e.g., PEG8, PEG12) | Lower (e.g., <1-2%) | Shorter (more hydrophilic) | |

Table 3: Effect of PEG Linkers on In Vitro and In Vivo Efficacy The impact of PEGylation on potency can vary. While it may slightly reduce in vitro cytotoxicity in some models, the improved pharmacokinetics often leads to superior in vivo efficacy due to better tumor accumulation.

| Linker Configuration | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy (Tumor Growth Inhibition) | Source |

|---|---|---|---|

| Non-PEGylated Linker | Potent | Moderate |

| PEGylated Linker | Potent (can be slightly reduced) | Enhanced | |

Experimental Protocols

This section details the methodology for synthesizing an ADC using a sequential conjugation approach with this compound and an amine-containing payload.

Materials and Reagents

-

Monoclonal Antibody (mAb): ≥2 mg/mL in a buffer free of primary amines (e.g., PBS).

-

This compound.

-

Amine-containing drug payload.

-

Anhydrous Dimethylsulfoxide (DMSO).

-

Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate, pH 8.0-8.5.

-

Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 7.4.

-

Purification: Zeba™ Spin Desalting Columns (7K MWCO) or equivalent size-exclusion chromatography (SEC) system.

-

Analytical Equipment: UV-Vis Spectrophotometer, LC-MS system.

Diagram: ADC Synthesis Workflow

Caption: Experimental workflow for ADC synthesis using a sequential conjugation strategy.

Protocol: Step-by-Step Methodology

Step 1: Antibody Preparation and Buffer Exchange

-

Ensure the starting antibody solution is free of amine-containing buffers (e.g., Tris) or stabilizing proteins (e.g., BSA), as these will compete with the NHS-ester reaction.

-

If necessary, perform a buffer exchange into the Reaction Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3). This can be done using a desalting column or dialysis.

-

Adjust the final antibody concentration to 2-5 mg/mL. A higher concentration can improve labeling efficiency.

-

Determine the precise antibody concentration using its absorbance at 280 nm (A280).

Step 2: Sequential Conjugation Reaction This two-part process minimizes antibody-antibody crosslinking.

Part A: Activation of Antibody with this compound

-

Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO immediately before use.

-

Add a 5- to 20-fold molar excess of the this compound stock solution to the antibody solution while gently stirring. The optimal ratio should be determined empirically.

-

Incubate the reaction for 60 minutes at room temperature, protected from light.

-

Immediately purify the antibody-linker intermediate using a desalting column (e.g., Zeba™ Spin Column) to remove excess, unreacted this compound. This step is critical to prevent crosslinking in the next stage.

Part B: Conjugation of Amine-Payload

-

Prepare a fresh 10-20 mM stock solution of the amine-containing drug payload in anhydrous DMSO.

-

Add a molar excess of the payload solution to the purified antibody-linker intermediate from the previous step. A typical starting point is a 5-fold molar excess relative to the antibody.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.

Step 3: Quenching and Final Purification

-

Quench the reaction by adding the Quenching Buffer (e.g., 1 M Tris) to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

-

Purify the final ADC conjugate from excess payload and reaction byproducts using size-exclusion chromatography (SEC) or extensive dialysis against PBS.

Diagram: NHS Ester Conjugation Chemistry

Caption: Reaction of an antibody's lysine residue with an NHS ester to form a stable amide bond.

ADC Characterization: Drug-to-Antibody Ratio (DAR)

The drug-to-antibody ratio (DAR) is the average number of drug molecules conjugated to one antibody and is a critical quality attribute (CQA) that affects both efficacy and toxicity.

DAR Calculation by UV-Vis Spectrophotometry

This method provides a rapid estimation of the average DAR.

-

Measure the absorbance of the purified ADC solution at 280 nm (A280) and at the wavelength of maximum absorbance for the drug payload (A_drug).

-

Calculate the antibody concentration using the Beer-Lambert law, correcting for the drug's contribution at 280 nm:

-

Corrected A280 = A280 - (A_drug × CF), where CF is the correction factor (A280 of free drug / A_max of free drug).

-

-

Calculate the drug concentration using its molar extinction coefficient at its λ_max.

-

The DAR is the molar ratio of the drug to the antibody:

-

DAR = [Drug] / [Antibody]

-

DAR Determination by Mass Spectrometry (LC-MS)

LC-MS provides a more precise measurement of the DAR and reveals the distribution of different drug-loaded species (e.g., D0, D2, D4).

-

Sample Preparation: The ADC sample may be analyzed intact or after deglycosylation with an enzyme like PNGase F to reduce spectral complexity.

-

LC-MS Analysis: The sample is injected into an LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).

-

Data Analysis: The resulting mass spectrum is deconvoluted to determine the masses of the different ADC species. The relative abundance of each species is used to calculate the weighted average DAR.

Conclusion

The use of PEGylated linkers like this compound is a powerful strategy for optimizing the physicochemical and pharmacokinetic properties of ADCs. By increasing hydrophilicity and stability, these linkers enable the development of more effective and safer cancer therapeutics. The detailed protocols and characterization methods provided herein offer a comprehensive guide for researchers developing next-generation ADCs. Careful optimization of reaction conditions and thorough analytical characterization are paramount to achieving a homogeneous and effective conjugate.

References

Application Notes and Protocols for Labeling Oligonucleotides with Bis-PEG10-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction